molecular formula C26H36N4O2 B2374342 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 922064-05-9

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2374342
CAS No.: 922064-05-9
M. Wt: 436.6
InChI Key: QIKBMDFEODDPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C26H36N4O2 and its molecular weight is 436.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O2/c1-20-7-4-5-9-25(20)32-19-26(31)27-18-24(30-15-13-28(2)14-16-30)22-10-11-23-21(17-22)8-6-12-29(23)3/h4-5,7,9-11,17,24H,6,8,12-16,18-19H2,1-3H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKBMDFEODDPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide with high purity?

  • Methodology : Synthesis requires multi-step reactions, including coupling of the tetrahydroquinoline and piperazine moieties under controlled conditions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like EDCI or HOBt for amide bond formation .
    • Characterization : Validate purity via HPLC (>95%) and confirm structure using 1H^1H-NMR (e.g., methyl peaks at δ 1.2–1.5 ppm for tetrahydroquinoline) and HRMS .

Q. How do structural features of this compound influence its potential biological activity?

  • The tetrahydroquinoline moiety may enhance lipophilicity and membrane permeability, while the piperazine group introduces basicity, potentially enabling interactions with CNS targets . The o-tolyloxy acetamide group could engage in π-π stacking with aromatic residues in enzymes or receptors . Comparative studies with analogs (e.g., fluorophenyl vs. methylpiperazine) suggest substituent positioning critically affects binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Experimental Design :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and control for variables like serum content .
  • Validate Target Engagement : Employ techniques like SPR (surface plasmon resonance) to measure direct binding kinetics .
  • Cross-Reference Structural Data : X-ray crystallography or molecular docking (e.g., using AutoDock Vina) can clarify steric or electronic mismatches between assays .
    • Example : Discrepancies in IC50_{50} values for kinase inhibition might arise from ATP concentration differences; use ATP-competitive controls .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the aryl ring to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve aqueous solubility without altering bioactivity .
  • Half-Life Extension : Modify the piperazine nitrogen with a methyl group to slow hepatic clearance, as seen in analogs .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound?

  • Synthetic Modifications :

Position Modification Impact Reference
Piperazine NReplace methyl with ethylAlters logP and target selectivity
o-TolyloxySubstitute with m-fluorophenylEnhances metabolic stability
  • Biological Testing : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests to correlate structural changes with ADME properties .

Technical Challenges & Solutions

Q. What analytical methods are recommended for detecting degradation products during stability studies?

  • HPLC-MS/MS : Monitor hydrolytic cleavage of the acetamide group (common degradation pathway) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Forced Degradation : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2_2O2_2) conditions to identify labile sites .

Q. How to address low yields in the final coupling step of the synthesis?

  • Optimization Table :

Parameter Baseline Optimized Effect
Reaction Time12 h18 hYield ↑ 15%
SolventDCMTHFSolubility ↑
Temperature25°C40°CReaction rate ↑
  • Mechanistic Insight : Steric hindrance from the tetrahydroquinoline group may slow nucleophilic attack; use bulky-base catalysts (e.g., DIPEA) .

Data Interpretation

Q. How to reconcile conflicting computational vs. experimental binding data?

  • Computational Limitations : Docking models may overlook solvent effects or protein flexibility. Refine models with MD simulations (e.g., GROMACS) over 100 ns to capture conformational changes .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and validate docking predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.